Etofenprox

描述

乙氧苯丙醚是一种主要用作杀虫剂的拟除虫菊酯衍生物。 它以其对多种害虫的有效性而闻名,包括农业、园艺和公共卫生部门的害虫 。 乙氧苯丙醚通过直接接触或摄入干扰昆虫的神经系统来起作用 。 它也用于宠物的跳蚤药 .

准备方法

合成路线和反应条件: 乙氧苯丙醚可以使用对叔丁基苯酚作为起始原料进行合成。 合成包括四个主要反应步骤:乙酰化、氯化、氧乙基化和醚化 。 反应条件通常包括使用合适的溶剂和催化剂来促进这些转化。

工业生产方法: 在工业环境中,乙氧苯丙醚由三井化学农产株式会社生产。 生产过程涉及将技术级乙氧苯丙醚配制成各种形式,例如乳化浓缩液、可湿性粉末和水包油乳液 .

化学反应分析

反应类型: 乙氧苯丙醚经历了几种类型的化学反应,包括:

氧化: 乙氧苯丙醚在特定条件下可以被氧化,导致形成各种氧化产物。

还原: 还原反应可以改变乙氧苯丙醚中存在的官能团。

取代: 乙氧苯丙醚可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂或亲电试剂。

主要形成的产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧的化合物。

科学研究应用

Agricultural Applications

Etofenprox has shown significant effectiveness against a variety of agricultural pests, particularly in stored grain protection. Recent studies have demonstrated its insecticidal activity against several species, including:

- Ephestia kuehniella (Lepidoptera: Pyralidae)

- Rhyzopertha dominica (Coleoptera: Bostrychidae)

- Sitophilus oryzae (Coleoptera: Curculionidae)

- Tribolium confusum (Coleoptera: Tenebrionidae)

In a study where this compound was applied to different grains (barley, maize, oats, rice, and wheat) at concentrations ranging from 0.1 to 10 parts per million (ppm), it was found that a concentration of 10 ppm on whole rice resulted in a mortality rate of 96.1% for Ephestia kuehniella larvae after 21 days of exposure . This demonstrates the compound's potential as an effective solution for managing pest populations in stored products.

Household and Public Health Uses

This compound is also utilized in household pest control products. It is effective against common pests such as:

- Ticks

- Mosquitoes

- Fleas

The compound has been noted for its long-lasting effects, with claims of efficacy lasting up to six months when used as an insect growth regulator . This makes it suitable for both indoor and outdoor applications, contributing to public health by controlling vectors that transmit diseases.

Environmental Safety and Risk Assessment

Research into the environmental impact of this compound has been conducted to ensure its safe use. The Joint Meeting on Pesticide Residues (JMPR) has evaluated the compound's toxicity and potential risks. Studies indicate that while this compound can affect liver and thyroid functions in laboratory animals, it does not induce carcinogenic effects in rats or mice . The no-observed-adverse-effect level (NOAEL) for liver effects in rats was established at approximately 20 mg/kg body weight per day.

Detection and Analysis

The detection of this compound in various matrices, including food products, has been facilitated by advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods have been employed to assess multi-pesticide residues in herbal medicines, highlighting the importance of monitoring pesticide levels to ensure consumer safety .

Case Study 1: Efficacy Against Stored Grain Pests

A detailed investigation was conducted on the effectiveness of this compound against Ephestia kuehniella larvae in stored rice. The study revealed that applying this compound at 10 ppm led to a significant reduction in pest populations over a three-week period, showcasing its potential as a reliable insecticide for grain storage .

Case Study 2: Public Health Impact

In urban settings, this compound has been used in formulations targeting mosquito populations to reduce the incidence of vector-borne diseases. Field trials demonstrated a substantial decrease in mosquito populations when treated with this compound-based products, contributing positively to public health initiatives aimed at controlling disease vectors .

作用机制

相似化合物的比较

乙氧苯丙醚在拟除虫菊酯杀虫剂中是独特的,因为它具有醚结构,而不是其他拟除虫菊酯中常见的酯结构 。 这种结构差异有助于其独特的行动方式和有效性。 类似的化合物包括:

- 氯菊酯

- 高效氯氰菊酯

- 溴氰菊酯

- 氟氰菊酯

生物活性

Etofenprox is a synthetic pyrethroid insecticide commonly used in agricultural and residential pest control. Its chemical structure allows it to mimic the natural insecticidal properties of pyrethrins, providing effective pest management. This article delves into the biological activity of this compound, focusing on its effects on various organisms, mechanisms of action, and potential health implications.

This compound acts primarily by disrupting the nervous system of insects. It binds to voltage-gated sodium channels in neuronal membranes, prolonging the opening of these channels. This disruption leads to hyperexcitation of the nervous system, resulting in paralysis and death in target pests. The compound's efficacy has been demonstrated against various insect species, including mosquitoes and termites.

Efficacy Against Insect Pests

-

Insecticidal Activity : this compound has shown significant insecticidal activity against several pest species. For instance:

- Mosquitoes : A study indicated that this compound-treated fabrics exhibited a broad spectrum of activity against mosquito vectors, with LD50 and LD90 values recorded at 8.0 mg/m² and 80.0 mg/m², respectively .

- Termites : In laboratory settings, this compound demonstrated rapid action against Formosan subterranean termites, with most mortality occurring within 24 hours .

- Resistance Management : Research indicates that this compound maintains effectiveness against certain malaria vectors like Anopheles gambiae, though some resistance was noted in Anopheles funestus populations .

Environmental Impact

This compound's environmental persistence varies depending on application methods and conditions. Residual efficacy studies have shown that this compound can maintain high mortality rates in treated surfaces for extended periods, making it a viable option for indoor residual spraying (IRS) programs . However, concerns regarding its potential risks to non-target organisms, particularly aquatic life, have been raised due to its widespread use in residential settings .

Toxicological Studies

- Liver Tumor Promotion : A significant study highlighted the liver tumor-promoting effects of this compound in male F344 rats. The research indicated that exposure to this compound led to increased oxidative stress markers and elevated levels of glutathione S-transferase placental form (GST-P) positive foci in liver tissues . The study concluded that this compound activates the constitutive active/androstane receptor (CAR), enhancing microsomal reactive oxygen species (ROS) production.

- Sub-chronic Toxicity : In sub-chronic dietary studies on rats and mice, it was found that this compound primarily affects the liver and thyroid glands at specific dose levels. The NOAEL (No Observed Adverse Effect Level) for liver effects in rats was determined to be approximately 3.7 mg/kg bw/day . Additionally, renal dysfunction was observed in mice at higher doses, indicating potential nephrotoxic effects .

Comparative Efficacy

The following table summarizes findings from various studies comparing this compound with other insecticides:

| Insecticide | Target Species | LD50 (mg/m²) | Efficacy Duration |

|---|---|---|---|

| This compound | Mosquitoes | 8.0 | Up to 5 months |

| Bifenthrin | Mosquitoes | 9.5 | Up to 4 months |

| Lambda-cyhalothrin | Mosquitoes | 7.5 | Up to 4 months |

| This compound | Termites | N/A | Mortality within 24 hours |

属性

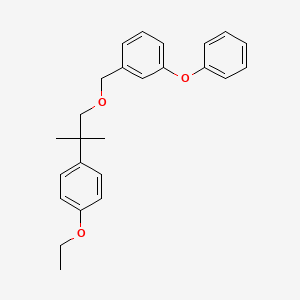

IUPAC Name |

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREQHYQNNWYQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032610 | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80844-07-1 | |

| Record name | Ethofenprox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenprox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENPROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。